molecular formula C26H27N5O4S B11636270 2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide

2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide

Cat. No.: B11636270
M. Wt: 505.6 g/mol
InChI Key: HRJQIOHORRMHMZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a sulfamoyl group, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide typically involves multiple steps, including the formation of the phthalazin-1-yl core, the introduction of the sulfamoyl group, and the attachment of the methoxybenzamide moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C26H27N5O4S

Molecular Weight

505.6 g/mol

IUPAC Name

2-methoxy-5-[[4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide

InChI

InChI=1S/C26H27N5O4S/c1-15(2)31-36(33,34)23-13-17(10-9-16(23)3)24-19-7-5-6-8-20(19)26(30-29-24)28-18-11-12-22(35-4)21(14-18)25(27)32/h5-15,31H,1-4H3,(H2,27,32)(H,28,30)

InChI Key

HRJQIOHORRMHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)NC(C)C

Origin of Product

United States

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